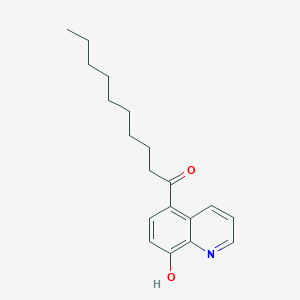![molecular formula C8H10 B14391679 Bicyclo[4.1.1]octa-1,5-diene CAS No. 88386-33-8](/img/structure/B14391679.png)
Bicyclo[4.1.1]octa-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[411]octa-1,5-diene is a unique organic compound characterized by its bicyclic structure, which consists of two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.1]octa-1,5-diene can be achieved through several methods. One notable method involves the [4+2] cycloaddition of bicyclobutanes with dienol ethers. This reaction is catalyzed by Lewis acids, such as aluminium triflate, and proceeds through the formation of enol ether intermediates, which upon acidic hydrolysis yield bicyclo[4.1.1]octane diketones .
Industrial Production Methods
While specific industrial production methods for bicyclo[41
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.1]octa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the diketones back to the parent compound or other derivatives.
Substitution: The strained ring system allows for substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include diketones, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.1]octa-1,5-diene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying strained ring systems.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of bicyclo[4.1.1]octa-1,5-diene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain facilitates various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,5,7-triene: This compound has a similar bicyclic structure but with an additional double bond, leading to different reactivity and applications.
Bicyclo[2.1.1]hexane: Another related compound with a smaller ring system, used as a bioisostere for ortho-disubstituted benzenes.
Uniqueness
Bicyclo[4.1.1]octa-1,5-diene is unique due to its specific ring strain and the resulting reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and materials science.
Eigenschaften
CAS-Nummer |
88386-33-8 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
bicyclo[4.1.1]octa-1,5-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-5-7(3-1)6-8/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
RRCSONLHOYBYQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C2CC(=C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
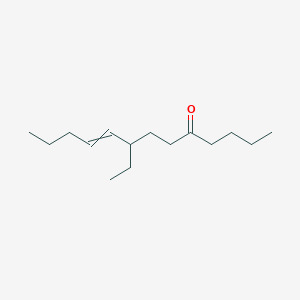
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)

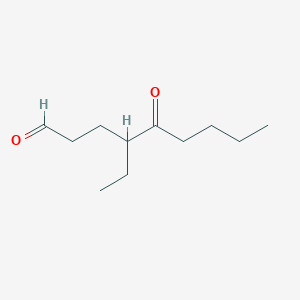
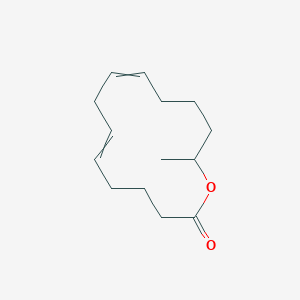

![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
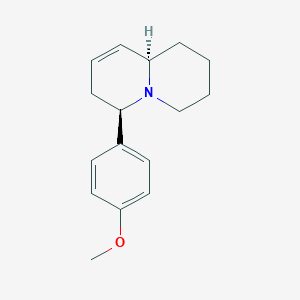
![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
